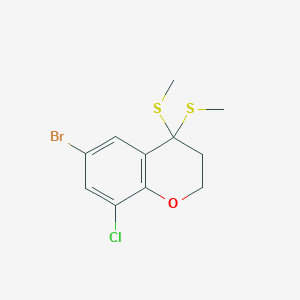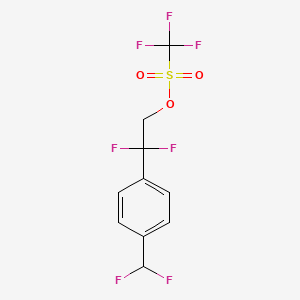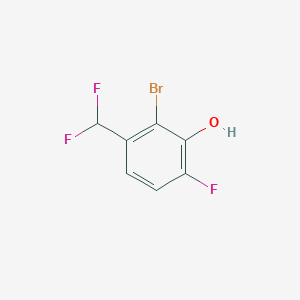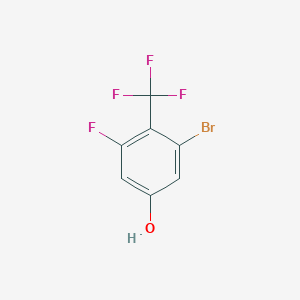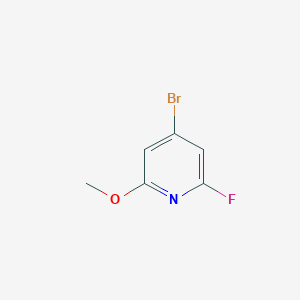
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline
Overview
Description
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a proline derivative
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available proline and tert-butyl chloroformate.
Protection of Proline: Proline is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the Boc-protected proline.
Alkylation: The Boc-protected proline is then subjected to alkylation using 2-cyclopropylethyl bromide in the presence of a strong base like sodium hydride. This step introduces the cyclopropylethyl group to the proline derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.
Substitution: Nucleophilic substitution reactions can be performed on the cyclopropylethyl group using reagents like sodium azide or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of proline-based inhibitors and drugs, owing to its structural similarity to natural proline.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism by which 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline exerts its effects is primarily through its interaction with biological molecules. The Boc group provides steric hindrance, protecting the proline moiety during synthetic transformations. Upon deprotection, the free amine can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylethyl group may enhance binding affinity or specificity to target molecules .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can be compared with other Boc-protected proline derivatives, such as:
1-(tert-Butoxycarbonyl)-proline: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially less selective in biological interactions.
1-(tert-Butoxycarbonyl)-3-methylproline: Features a methyl group instead of a cyclopropylethyl group, resulting in different steric and electronic properties.
1-(tert-Butoxycarbonyl)-3-phenylproline: Contains a phenyl group, which introduces aromaticity and different binding characteristics compared to the cyclopropylethyl group.
These comparisons highlight the uniqueness of this compound in terms of its steric and electronic properties, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
3-(2-cyclopropylethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-8-11(12(16)13(17)18)7-6-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRAFQVQBLKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B1475042.png)

